Isoelemicin
Overview
Description
Isoelemicin is a naturally occurring organic compound that belongs to the coumarin class of compounds. Its chemical formula is C12H16O3 and it has a molecular weight of 208.25 g/mol . This compound is typically a colorless to pale yellow oily liquid with a strong aroma similar to anise . It is found in various plants and is used in the food and cosmetics industries as well as in drug research .
Preparation Methods
Chemical Reactions Analysis
Isoelemicin undergoes various types of chemical reactions:
Oxidation: this compound can be oxidized to form different products depending on the conditions and reagents used.
Reduction: It can also undergo reduction reactions, although specific conditions and reagents for these reactions are less commonly reported.
Substitution: Nucleophilic substitution reactions are a common method for synthesizing this compound.
Scientific Research Applications
Isoelemicin has several scientific research applications:
Chemistry: This compound is used as a reference standard in various chemical analyses and research.
Industry: In the food industry, this compound is used as a spice and taste enhancer.
Mechanism of Action
The exact mechanism of action of isoelemicin is not fully understood. it is believed to exert its effects through interactions with various molecular targets and pathways. Further research is needed to elucidate the specific mechanisms involved .
Comparison with Similar Compounds
Isoelemicin is similar to other compounds such as elemicin and myristicin. These compounds share structural similarities but differ in their specific chemical properties and biological activities . For example, elemicin is a phenylpropene found in nutmeg and mace, and it has antimicrobial, antioxidant, and antiviral activities . Myristicin, another related compound, is known for its psychoactive properties .
Conclusion
This compound is a versatile compound with a wide range of applications in various fields. Its unique chemical properties and potential biological activities make it an important subject of scientific research.
Properties
IUPAC Name |
1,2,3-trimethoxy-5-prop-1-enylbenzene | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16O3/c1-5-6-9-7-10(13-2)12(15-4)11(8-9)14-3/h5-8H,1-4H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RRXOQHQFJOQLQR-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC=CC1=CC(=C(C(=C1)OC)OC)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20863513 | |
Record name | 1,2,3-Trimethoxy-5-(1-propenyl)benzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20863513 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
208.25 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
487-12-7 | |
Record name | 1,2,3-Trimethoxy-5-(1-propen-1-yl)benzene | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=487-12-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1,2,3-Trimethoxy-5-(1-propenyl)benzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20863513 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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